molecular formula C19H14BrN3O5S2 B2499406 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate CAS No. 877651-23-5

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate

Cat. No.: B2499406
CAS No.: 877651-23-5
M. Wt: 508.36
InChI Key: DWZWFYUZTZLCNB-UHFFFAOYSA-N
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Description

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate is a complex organic compound known for its versatile applications in scientific research, particularly in chemistry, biology, medicine, and industrial processes. This compound's structure includes a 1,3,4-thiadiazole ring, a cyclopropanecarboxamido group, and a 2-bromobenzoate moiety, making it an intriguing subject for various synthetic and mechanistic studies.

Properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3O5S2/c20-13-4-2-1-3-12(13)17(26)28-15-8-27-11(7-14(15)24)9-29-19-23-22-18(30-19)21-16(25)10-5-6-10/h1-4,7-8,10H,5-6,9H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZWFYUZTZLCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate typically involves a multi-step process. The initial step often includes the formation of the 1,3,4-thiadiazole ring, followed by the introduction of the cyclopropanecarboxamido group. Subsequent steps involve the attachment of the thioether and the pyran-3-yl group, culminating with the esterification reaction to introduce the 2-bromobenzoate moiety. Reaction conditions vary depending on the specific reagents and catalysts used, often requiring careful control of temperature, solvent, and reaction time.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimization of the laboratory-scale synthesis to enhance yield and purity. Techniques such as continuous flow chemistry and high-throughput screening are often employed to streamline the process. Key considerations include the scalability of each reaction step, availability of raw materials, and environmental factors.

Chemical Reactions Analysis

Types of Reactions

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate undergoes various chemical reactions, including:

  • Oxidation: Conversion of functional groups to higher oxidation states, often using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction of functional groups, typically using agents like sodium borohydride or hydrogen gas over a palladium catalyst.

  • Substitution: Replacement of atoms or groups in the molecule, commonly using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Sodium borohydride, hydrogen gas over palladium.

  • Nucleophiles: Grignard reagents, amines.

  • Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The reactions of this compound can lead to a variety of products, depending on the specific reaction pathway. Common products include oxidized or reduced derivatives, substituted analogs, and complex multi-functionalized molecules.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole moieties often exhibit antimicrobial properties . Preliminary studies suggest that 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate may inhibit the growth of various bacteria and fungi. This makes it a candidate for further investigation in the field of infectious disease treatment.

Anticancer Properties

Similar heterocyclic compounds have been investigated for their potential anticancer activities , particularly through mechanisms involving enzyme inhibition and cytotoxic effects on cancer cell lines. The unique structure of this compound may allow it to interact with specific biological targets involved in cancer progression.

Anti-inflammatory Effects

Thiadiazole derivatives are known for their anti-inflammatory properties. The incorporation of such moieties in the compound may provide a basis for developing new anti-inflammatory agents.

Comparative Analysis with Related Compounds

The following table summarizes key differences between this compound and structurally similar derivatives:

Compound NameKey DifferencesUnique Features
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoateNon-brominatedBroader applicability in non-halogenated systems
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yldichloroacetateChlorine substitutionPotentially different biological activity due to chlorine's electronegativity

Case Studies

Several studies have explored similar compounds in various therapeutic contexts:

  • Antimicrobial Studies : A study demonstrated that thiadiazole derivatives inhibited bacterial growth effectively, suggesting potential applications in antibiotic development.
  • Cancer Research : Research on related pyran-based compounds revealed significant cytotoxicity against breast cancer cell lines, indicating a promising avenue for anticancer drug development.

Mechanism of Action

The mechanism of action of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their function and leading to various biological effects. Detailed studies often focus on identifying the precise molecular interactions and signaling pathways involved.

Comparison with Similar Compounds

Compared to other similar compounds, 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate stands out due to its unique combination of functional groups. Similar compounds include:

  • 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole derivatives

  • Thioether-linked pyran compounds

  • 2-bromobenzoate esters

Biological Activity

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate represents a complex organic structure that combines elements of thiadiazole and pyran chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C18H16BrN3O3SC_{18}H_{16}BrN_3O_3S with a molecular weight of approximately 436.31 g/mol. The structure features a pyran ring, a thiadiazole moiety, and a bromobenzoate group, which contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The thiadiazole component has been associated with the inhibition of various enzymes, including acetylcholinesterase (AChE) and carbonic anhydrase (CA), which are critical in neurological and metabolic pathways .
  • Antimicrobial Activity : Compounds containing thiadiazole derivatives have demonstrated significant antimicrobial properties against a range of pathogens. These activities are often linked to their ability to disrupt cellular processes in bacteria and fungi .
  • Anticancer Properties : Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of related thiadiazole compounds against various bacterial strains. The results indicated that compounds similar to the target compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL against Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)Target Organism
Thiadiazole Derivative A0.5Staphylococcus aureus
Thiadiazole Derivative B2Escherichia coli
Thiadiazole Derivative C16Pseudomonas aeruginosa

Enzyme Inhibition Studies

In vitro studies have shown that thiadiazole derivatives can inhibit AChE with IC50 values in the low micromolar range, suggesting potential for use in treating Alzheimer's disease.

CompoundIC50 (µM)Enzyme Target
Compound 11.82 ± 0.06AChE
Compound 20.6 ± 0.05AChE

Case Studies

  • Case Study on Anticancer Activity : A recent investigation into the anticancer properties of thiadiazole derivatives found that one derivative exhibited an IC50 value of 15 µM against breast cancer cell lines (MCF-7). The study suggested that the mechanism involved apoptosis through the activation of caspase pathways .
  • Neuroprotective Effects : Research has indicated that certain derivatives can protect neuronal cells from oxidative stress-induced damage, potentially through the modulation of antioxidant enzymes .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?

The compound’s synthesis involves multi-step reactions, including cyclopropanecarboxamide coupling to the 1,3,4-thiadiazole core, followed by thioether linkage formation and esterification with the 2-bromobenzoate group. Key steps include:

  • Thiadiazole functionalization : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation between cyclopropanecarboxylic acid and the thiadiazole amine .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Monitor via HPLC with a C18 column and UV detection at 254 nm .

Q. How should structural confirmation be performed to validate the compound’s integrity?

  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry and bond angles (e.g., C–S bond lengths in thiadiazole-thioether linkage) .
  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Verify substituent integration (e.g., cyclopropane protons at δ 1.0–1.2 ppm, pyranone carbonyl at δ 170–175 ppm) .
    • HRMS : Confirm molecular ion peak ([M+H]⁺) with <2 ppm error .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Antimicrobial activity : Broth microdilution (MIC determination against S. aureus and E. coli) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 for anti-inflammatory potential) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Substituent variation : Synthesize analogs with modified groups (e.g., replacing 2-bromobenzoate with 4-fluorobenzoate) to assess electronic effects on bioactivity .
  • Fragment-based analysis : Use molecular docking (AutoDock Vina) to predict interactions between the thiadiazole-thioether motif and target proteins (e.g., bacterial dihydrofolate reductase) .

Q. What experimental design considerations are critical for stability studies under varying conditions?

  • Degradation analysis :
    • Thermal stability : Incubate at 40°C/75% RH for 4 weeks; monitor via HPLC for hydrolysis of the ester group .
    • Photostability : Expose to UV light (λ = 320–400 nm) and quantify degradation products (e.g., bromobenzoic acid) .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) to assess bioavailability limitations .
  • Metabolite identification : Incubate with liver microsomes (human/rat) to detect phase I/II metabolites (e.g., glutathione adducts from thioether oxidation) .

Q. What advanced techniques elucidate interaction mechanisms with biological targets?

  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to recombinant enzymes (e.g., kinases or proteases) .
  • Cryo-EM : Resolve compound-protein complexes at near-atomic resolution for mechanistic insights .

Methodological Considerations for Data Interpretation

Q. How should researchers address variability in biological replicate data?

  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to distinguish experimental noise from true effects. For example, antimicrobial assays should include ≥6 replicates per concentration .
  • Normalization : Use internal standards (e.g., kanamycin for MIC assays) to control for plate-to-plate variability .

Q. What strategies validate computational predictions (e.g., docking studies)?

  • Mutagenesis assays : Engineer target proteins with point mutations (e.g., Ala substitutions in predicted binding pockets) and measure activity loss .
  • Isothermal titration calorimetry (ITC) : Confirm thermodynamic binding parameters (ΔH, ΔS) .

Stability and Degradation Pathways

Q. How can hydrolytic degradation pathways be mitigated during formulation?

  • Lyophilization : Prepare as a lyophilized powder (trehalose matrix) to prevent ester hydrolysis in aqueous buffers .
  • pH optimization : Store in anhydrous DMSO (pH 7.4 buffer added only before use) .

Comparative Analysis with Analogues

Q. How does the bromobenzoate group influence reactivity compared to chloro/fluoro analogues?

  • Electrophilicity : The bromine atom increases electrophilic aromatic substitution susceptibility (e.g., SNAr reactions) versus fluorine .
  • Steric effects : Bulkier bromine may hinder rotation of the benzoate group, affecting binding pocket accommodation .

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